molecular formula C22H16FN3OS B2840155 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide CAS No. 681268-74-6

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B2840155
CAS No.: 681268-74-6
M. Wt: 389.45
InChI Key: SZGLKAMKABPVEN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . The molecular formula is C18H13BrFN3OS .


Synthesis Analysis

The synthesis of such compounds often involves various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .


Chemical Reactions Analysis

The chemical reactions of this compound can be studied using various techniques. For example, the Michael addition reaction is widely recognized as one of the key reactions for carbon–carbon bond formation . Chalcone is used as a Michael acceptor in organic synthesis. Michael addition reaction of 1,3-dicarbonyl compounds such as acetoacetic esters to chalcones leads to the synthesis of cyclohexenone derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 418.28300 . It is also known to be highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Material Design

Aryl carboxamides, similar to the compound , are important structural units in several biologically active compounds. The synthesis of mono- and difluoronaphthoic acids, as described by Tagat et al. (2002), showcases the development of fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. This research highlights the potential for creating novel compounds with enhanced biological activities or unique material properties through the introduction of fluorine atoms and naphthene rings (Tagat et al., 2002).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted by Shim et al. (2002), explore the conformational analysis and pharmacophore models for cannabinoid receptor ligands. Although the specific compound N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is not directly referenced, the methodology and findings from these studies can be applicable for understanding how similar compounds might interact with biological targets (Shim et al., 2002).

Drug Discovery and Development

In drug discovery and development, the structure-activity relationship (SAR) studies, such as those described by Gao et al. (2015), are crucial for identifying promising lead compounds for therapeutic applications. These studies often involve scaffold hopping and detailed SAR analysis to optimize the interaction of compounds with their biological targets, leading to the identification of compounds with good in vitro and in vivo efficacy (Gao et al., 2015).

Photophysics and Material Science

The study of novel fluorescent sensors and materials, such as the development of a single molecular probe for multi-analyte detection in human cells by Dhara et al. (2016), demonstrates the application of complex organic molecules in sensing and diagnostic technologies. These compounds, often based on naphthalene derivatives, exhibit selectivity and sensitivity for specific ions or molecules, indicating the potential for N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide to be used in similar applications (Dhara et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities. More research could be conducted to understand its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-15-8-10-16(11-9-15)26-21(19-12-28-13-20(19)25-26)24-22(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLKAMKABPVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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